N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide
Overview
Description
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management. The compound is known for its high potency and efficacy, making it a subject of interest in both medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2-methylphenyl group, and the attachment of the cyclopentyl and pyrrolidinone moieties. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.
Biology: It serves as a tool for studying opioid receptor interactions and the pharmacodynamics of synthetic opioids.
Medicine: Research on this compound contributes to the development of new analgesics and the understanding of opioid pharmacology.
Industry: The compound is used in the synthesis of other fentanyl analogues and related compounds for various applications.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent modulation of neurotransmitter release. The compound’s high affinity for opioid receptors contributes to its potent analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
2-Fluoroacrylfentanyl: A fentanyl analogue with a fluorine atom, known for its unique pharmacological properties.
2-Methylacetylfentanyl: Another analogue with a methyl group, exhibiting different potency and efficacy profiles.
Uniqueness
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide is unique due to its specific structural modifications, which impart distinct pharmacological properties. These modifications can influence the compound’s potency, receptor binding affinity, and metabolic stability, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O2/c1-21-8-3-4-9-24(21)15-19-28-17-13-23(14-18-28)20-30(25-10-5-6-11-25)27(32)22(2)29-16-7-12-26(29)31/h3-4,8-9,22-23,25H,5-7,10-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAKGMZFUDWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C(C)N4CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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